molecular formula C11H18S B2667967 Dispiro[3.1.36.14]decan-8-ylmethanethiol CAS No. 2580222-38-2

Dispiro[3.1.36.14]decan-8-ylmethanethiol

Cat. No.: B2667967
CAS No.: 2580222-38-2
M. Wt: 182.33
InChI Key: KUHBLQSJCXTTLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dispiro[3.1.36.14]decan-8-ylmethanethiol is a chemical compound that has garnered significant attention in the scientific community due to its unique physical and chemical properties. This compound is characterized by its complex molecular structure, which includes two spiro-connected rings and a thiol group. The presence of the thiol group imparts distinct reactivity to the compound, making it a valuable subject of study in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dispiro[313614]decan-8-ylmethanethiol typically involves multi-step organic synthesis techniquesThe reaction conditions often require the use of strong bases and nucleophiles to facilitate the formation of the spirocyclic structure and the subsequent thiolation .

Industrial Production Methods

Industrial production of Dispiro[3.1.36.14]decan-8-ylmethanethiol may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of advanced purification techniques, such as chromatography and crystallization, ensures the isolation of the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dispiro[3.1.36.14]decan-8-ylmethanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding hydrocarbons.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, leading to the formation of thioethers and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, hydrocarbons, and thioethers. These products are often characterized using spectroscopic techniques such as NMR and IR spectroscopy to confirm their structures.

Scientific Research Applications

Dispiro[3.1.36.14]decan-8-ylmethanethiol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of novel drugs and pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of Dispiro[3.1.36.14]decan-8-ylmethanethiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with various biomolecules, including proteins and enzymes, leading to modulation of their activities. The compound’s unique structure allows it to interact with specific molecular pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

  • Dispiro[3.1.3{6}.1{4}]decan-2-ylmethanethiol : This compound shares a similar spirocyclic structure but differs in the position of the thiol group .
  • Spiro[3.1.36.14]decan-8-ylmethanol : This compound has a hydroxyl group instead of a thiol group, leading to different reactivity and applications.

Uniqueness

Dispiro[3.1.36.14]decan-8-ylmethanethiol is unique due to its specific spirocyclic structure and the presence of the thiol group, which imparts distinct chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

dispiro[3.1.36.14]decan-8-ylmethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18S/c12-6-9-4-11(5-9)7-10(8-11)2-1-3-10/h9,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHBLQSJCXTTLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC3(C2)CC(C3)CS
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.